molecular formula C9H20O3Si B14229325 2-Hydroxyethyl 4-(trimethylsilyl)butanoate CAS No. 828922-08-3

2-Hydroxyethyl 4-(trimethylsilyl)butanoate

Cat. No.: B14229325
CAS No.: 828922-08-3
M. Wt: 204.34 g/mol
InChI Key: OXZABLMYBFBNJB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-(trimethylsilyl)butanoate is an organic compound that features both a hydroxyethyl group and a trimethylsilyl group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various industrial applications. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can be useful in protecting other functional groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-(trimethylsilyl)butanoate typically involves the esterification of 4-(trimethylsilyl)butanoic acid with 2-hydroxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-(trimethylsilyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-(trimethylsilyl)butanoate primarily involves its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, preventing unwanted side reactions during synthesis. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 4-(trimethylsilyl)butanoate is unique due to the combination of its hydroxyethyl and trimethylsilyl groups, which provide both reactivity and protection. This dual functionality makes it particularly useful in complex organic syntheses where selective protection and deprotection steps are required .

Properties

CAS No.

828922-08-3

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

2-hydroxyethyl 4-trimethylsilylbutanoate

InChI

InChI=1S/C9H20O3Si/c1-13(2,3)8-4-5-9(11)12-7-6-10/h10H,4-8H2,1-3H3

InChI Key

OXZABLMYBFBNJB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCC(=O)OCCO

Origin of Product

United States

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